molecular formula C10H8FNO B8798779 1-Fluoro-4-methoxyisoquinoline

1-Fluoro-4-methoxyisoquinoline

Cat. No. B8798779
M. Wt: 177.17 g/mol
InChI Key: GIPCVHUYMTUPFF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Fluoro-4-methoxyisoquinoline is a useful research compound. Its molecular formula is C10H8FNO and its molecular weight is 177.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-Fluoro-4-methoxyisoquinoline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Fluoro-4-methoxyisoquinoline including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

1-Fluoro-4-methoxyisoquinoline

Molecular Formula

C10H8FNO

Molecular Weight

177.17 g/mol

IUPAC Name

1-fluoro-4-methoxyisoquinoline

InChI

InChI=1S/C10H8FNO/c1-13-9-6-12-10(11)8-5-3-2-4-7(8)9/h2-6H,1H3

InChI Key

GIPCVHUYMTUPFF-UHFFFAOYSA-N

Canonical SMILES

COC1=CN=C(C2=CC=CC=C21)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 1-chloro-4-methoxyisoquinolin (2.5 g, 12.91 mmol) in DMSO was added cesium fluoride (4.01 g, 25.82 mmol) at room temperature. The reaction vessel (Pressure tube) was sealed and heated at 145° C. for 18 h. The reaction mass was diluted with water and extracted with ethyl acetate. The organic layer was dried over anhydrous Na2SO4 and evaporated under reduced pressure to get crude compound. The crude compound was purified by silica gel chromatography to get desired compound (700 mg, 62%) as a white solid. 1H NMR (400 MHz, CD3OD): δ ppm 8.10 (m, 1H), 8.08 (m, 1H), 7.78-7.75 (m, 1H), 7.69-7.65 (m, 1H), 7.49 (m, 1H), 4.04 (s, 3H); 19F NMR: δ ppm −78.66 (1F); MS: MS m/z 178.1 (M++1).
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
4.01 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
62%

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